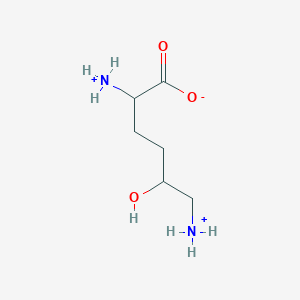
2,6-Bis(azaniumyl)-5-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxylysinium is an alpha-amino-acid cation obtained by deprotonation of the carboxy group and protonation of the two amino groups of 5-hydroxylysine. It is a conjugate acid of a 5-hydroxylysine.
Aplicaciones Científicas De Investigación
Biochemical Applications
2,6-Bis(azaniumyl)-5-hydroxyhexanoate is primarily recognized for its role in biochemical research. It serves as a substrate in enzymatic reactions and is involved in the synthesis of proteins and peptides. Its structural similarity to lysine makes it a valuable tool for studying protein modifications and interactions.
- Case Study : Research has demonstrated that derivatives of hydroxylysine contribute to collagen stability, which is crucial for tissue engineering applications. Studies indicate that incorporating hydroxylysine into collagen matrices enhances their mechanical properties and biocompatibility .
Pharmaceutical Development
The compound shows promise in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Its azanium groups can interact with various drug molecules, potentially improving their delivery and efficacy.
- Case Study : A patent describes the use of carbonyl-containing compounds like this compound as multi-functional additives in pharmaceuticals, where they act as stabilizers or solubilizers . This application is particularly relevant in developing oral formulations where enhanced bioavailability is desired.
Materials Science
In materials science, this compound is explored for its potential as a biodegradable polymer additive. Its hydroxy and amino functionalities can facilitate the formation of cross-linked networks in polymer matrices.
- Case Study : Research has indicated that incorporating this compound into biodegradable plastics can improve their mechanical properties while maintaining environmental sustainability. This application aligns with current trends towards eco-friendly materials .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C6H15N2O3+ |
|---|---|
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
2,6-bis(azaniumyl)-5-hydroxyhexanoate |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/p+1 |
Clave InChI |
YSMODUONRAFBET-UHFFFAOYSA-O |
SMILES canónico |
C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















